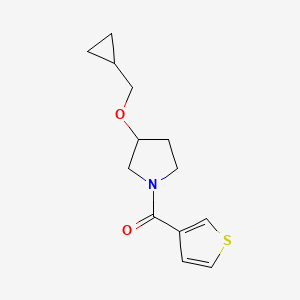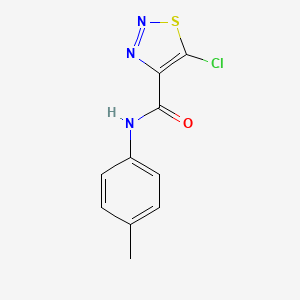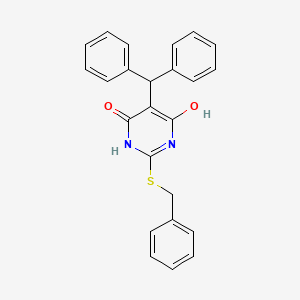![molecular formula C28H21ClN4O3S B14963112 (1E)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chlorobenzoate](/img/structure/B14963112.png)
(1E)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1E)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chlorobenzoate is a complex organic molecule with potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrroloquinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.
化学反応の分析
Types of Reactions
The compound (1E)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound’s properties may be useful in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of (1E)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound.
類似化合物との比較
Similar Compounds
(1E)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chlorobenzoate: shares structural similarities with other benzothiazole and pyrroloquinoline derivatives.
Benzothiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrroloquinoline derivatives: These compounds are often explored for their potential in medicinal chemistry, particularly as kinase inhibitors.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not found in other similar compounds
特性
分子式 |
C28H21ClN4O3S |
|---|---|
分子量 |
529.0 g/mol |
IUPAC名 |
[3-(1,3-benzothiazol-2-yldiazenyl)-2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-6-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C28H21ClN4O3S/c1-15-14-28(2,3)33-24-18(15)12-16(36-26(35)17-8-4-5-9-20(17)29)13-19(24)23(25(33)34)31-32-27-30-21-10-6-7-11-22(21)37-27/h4-14,34H,1-3H3 |
InChIキー |
MUAOFKAPUKLTBT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC(=O)C4=CC=CC=C4Cl)C(=C2O)N=NC5=NC6=CC=CC=C6S5)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl [5-amino-6-cyano-7-(3-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate](/img/structure/B14963033.png)
![7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14963042.png)
![(4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone](/img/structure/B14963046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14963050.png)

![2-(2-morpholinoethyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14963077.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B14963085.png)

![1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-chlorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B14963093.png)
![6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14963096.png)
![3,4,5-trimethoxy-N-[5-(piperidin-1-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14963104.png)
![3-methyl-6-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14963116.png)
![N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide](/img/structure/B14963127.png)
